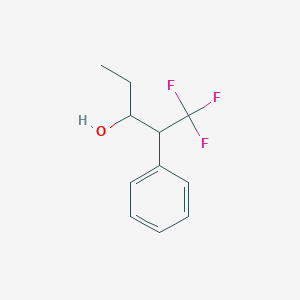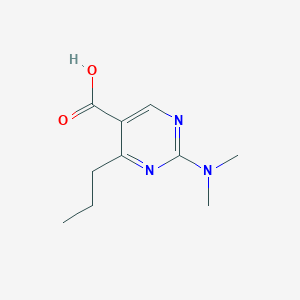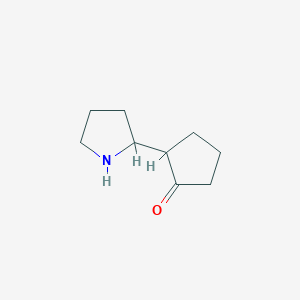![molecular formula C14H19BrO2 B13198535 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is an organic compound that features a unique structure combining a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an acid catalyst under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxolane intermediate with benzyl alcohol in the presence of a strong base such as sodium hydride.
Bromomethylation: The final step involves the bromomethylation of the oxolane ring. This can be achieved by reacting the benzyloxy-substituted oxolane with bromomethylating agents such as bromoform or bromomethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the oxolane ring.
Methyl 3-(bromomethyl)-4-chlorobenzoate: Contains a chlorobenzoate group instead of the benzyloxy group.
Benzoic acid, 3-bromo-: Contains a bromobenzoic acid group instead of the benzyloxy and oxolane groups.
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is unique due to its combination of a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Eigenschaften
Molekularformel |
C14H19BrO2 |
|---|---|
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-methyl-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C14H19BrO2/c1-12-14(10-15,7-8-17-12)11-16-9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI-Schlüssel |
GNOPUIKSZDCJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)(COCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
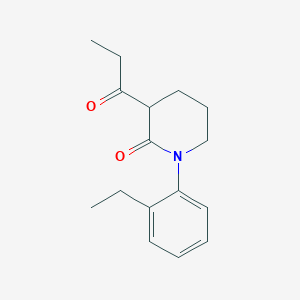
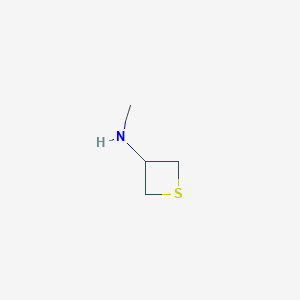
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)


